6-Fluoro-4-methoxynicotinic acid
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Overview
Description
6-Fluoro-4-methoxynicotinic acid is a heterocyclic organic compound characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 4th position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methoxynicotinic acid typically involves the introduction of the fluorine and methoxy groups onto the nicotinic acid ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as potassium fluoride. The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes halogenation, methylation, and subsequent purification steps to obtain the desired product with high purity. The reaction conditions are optimized to ensure high yield and cost-effectiveness, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Fluoro-4-methoxynicotinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methoxynicotinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group further influences the compound’s solubility and reactivity, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-hydroxyquinoline: Similar in structure but with a hydroxy group instead of a methoxy group.
4-Methoxy-2-fluorobenzoic acid: Contains a methoxy and fluorine group but on a benzoic acid ring.
6-Fluoro-4-methylpyridine-3-carboxylic acid: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
6-Fluoro-4-methoxynicotinic acid is unique due to the specific positioning of the fluorine and methoxy groups on the nicotinic acid ring. This unique arrangement imparts distinct chemical properties, such as enhanced reactivity and specific biological interactions, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H6FNO3 |
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Molecular Weight |
171.13 g/mol |
IUPAC Name |
6-fluoro-4-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6FNO3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
YFIXLJYJLQJSFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1C(=O)O)F |
Origin of Product |
United States |
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